molecular formula C9H16ClF2N3 B12214829 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine

Cat. No.: B12214829
M. Wt: 239.69 g/mol
InChI Key: BXZWTDHPJGEJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine typically involves the reaction of difluoroacetic acid with appropriate precursors. One common method includes the use of difluoroacetic acid, which is introduced at a post-synthesis phase to achieve high product yield and purity . Another method involves the use of acetyl pyrazole as a key intermediate, which undergoes oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and reduce costs. For example, nanoscale titanium dioxide can be used to catalyze esterification reactions, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This interaction can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}isobutylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16ClF2N3

Molecular Weight

239.69 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C9H15F2N3.ClH/c1-7(2)5-12-6-8-3-4-14(13-8)9(10)11;/h3-4,7,9,12H,5-6H2,1-2H3;1H

InChI Key

BXZWTDHPJGEJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=NN(C=C1)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.